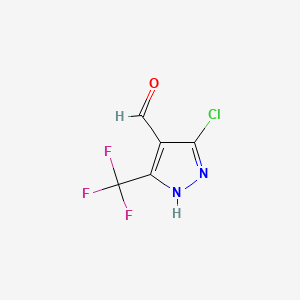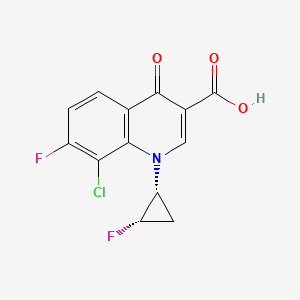
Oxethazaine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxethazaine-d6 is a deuterated form of oxethazaine, a potent local anesthetic. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the original oxethazaine molecule. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug, as deuterium can provide insights into the behavior of the compound in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxethazaine-d6 typically involves the incorporation of deuterium into the oxethazaine molecule. One common method is the hydrogen-deuterium exchange reaction, where oxethazaine is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the high pressures and temperatures required for the hydrogen-deuterium exchange. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Oxethazaine-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to its amine form.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the this compound molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
Oxethazaine-d6 has several applications in scientific research:
Pharmacokinetics: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of oxethazaine in biological systems.
Metabolic Pathways: Researchers use this compound to trace metabolic pathways and identify metabolites.
Drug Development: The compound is used in the development of new anesthetics and analgesics.
Analytical Chemistry: This compound serves as an internal standard in mass spectrometry and other analytical techniques
Wirkmechanismus
Oxethazaine-d6 exerts its effects by inhibiting gastric acid secretion and providing a local anesthetic effect on the gastric mucosa. The compound achieves this by blocking sodium channels in the neuronal cell membrane, preventing the initiation and transmission of nerve impulses. This action results in a reversible loss of sensation and provides prompt and prolonged relief of pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Procaine: An older local anesthetic with a shorter duration of action compared to oxethazaine.
Bupivacaine: A long-acting local anesthetic used in surgical procedures
Uniqueness of Oxethazaine-d6
This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. Additionally, oxethazaine is one of the few local anesthetics that remains effective in low pH environments, making it particularly useful for treating conditions like gastritis and peptic ulcers .
Eigenschaften
CAS-Nummer |
1346603-51-7 |
|---|---|
Molekularformel |
C28H41N3O3 |
Molekulargewicht |
473.691 |
IUPAC-Name |
2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3/i5D3,6D3 |
InChI-Schlüssel |
FTLDJPRFCGDUFH-SCPKHUGHSA-N |
SMILES |
CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2 |
Synonyme |
2,2’-[(2-Hydroxyethyl)imino]bis[N-(α,α-dimethylphenethyl)-N-(methyl-d3)acetamide]; 2-Di[N-(methyl-d3)-N-phenyl-tert-butyl-carbamoylmethyl]aminoethanol; Betalgil-d6; FH 099-d6; Mucoxin-d6; Oxaine-d6; Oxetacaine-d6; Storocain-d6; Storocaine-d6; Topicai |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



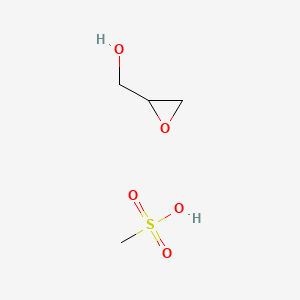
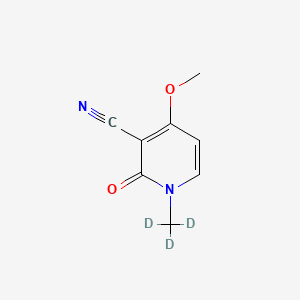
![5,5-Dimethyl-3,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B585627.png)
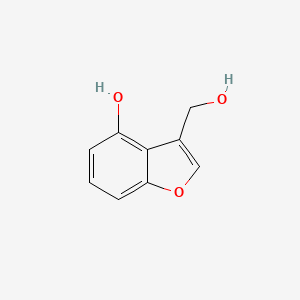
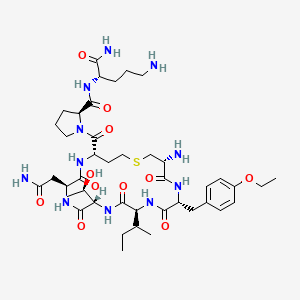
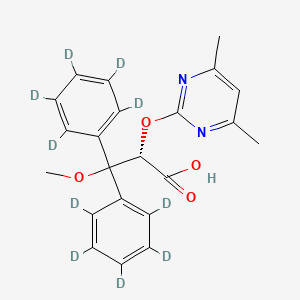
![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)
